2-(5-Aminoisoxazol-3-yl)phenol
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Overview
Description
2-(5-Aminoisoxazol-3-yl)phenol is a synthetic organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Aminoisoxazol-3-yl)phenol typically involves the cyclization of 2-hydroxybenzoylacetonitrile with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which undergoes cyclization to form the isoxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-(5-Aminoisoxazol-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Conditions typically involve acidic or basic catalysts.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Aminoisoxazol-3-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
- 2-(5-Methylisoxazol-3-yl)phenol
- 2-(5-Chloroisoxazol-3-yl)phenol
- 2-(5-Trifluoromethylisoxazol-3-yl)phenol
Comparison: 2-(5-Aminoisoxazol-3-yl)phenol is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The amino group can participate in additional hydrogen bonding and electrostatic interactions, enhancing its potential as a bioactive molecule.
Properties
IUPAC Name |
2-(5-amino-1,2-oxazol-3-yl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-9-5-7(11-13-9)6-3-1-2-4-8(6)12/h1-5,12H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKYOYOKBWCLMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695219 |
Source
|
Record name | 6-(5-Amino-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59899-13-7 |
Source
|
Record name | 6-(5-Amino-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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